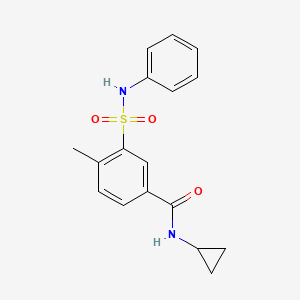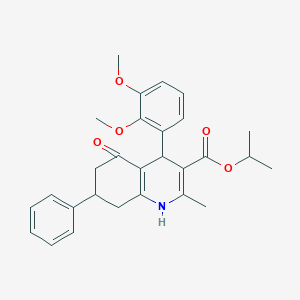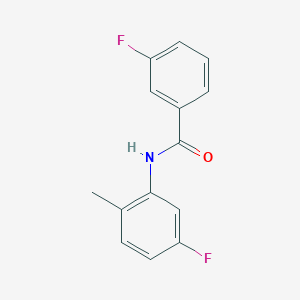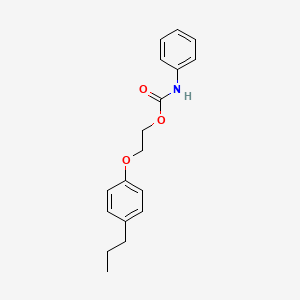![molecular formula C18H20N2O5 B4949300 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as NPEM and is a member of the morpholine family. NPEM has been found to possess several unique properties that make it an excellent candidate for use in various scientific studies.
作用機序
The mechanism of action of NPEM is not yet fully understood. However, studies have shown that NPEM interacts with certain proteins and enzymes in the body, leading to its various biological effects. Specifically, NPEM has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
NPEM has several biochemical and physiological effects on the body. As mentioned earlier, NPEM has been found to possess anti-cancer and anti-inflammatory properties. Additionally, studies have also shown that NPEM can reduce oxidative stress in the body, which is a common cause of various diseases.
実験室実験の利点と制限
One of the main advantages of using NPEM in lab experiments is its unique properties, which make it an excellent candidate for use in various scientific studies. Additionally, NPEM is relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of using NPEM is its potential toxicity, which requires careful handling in the laboratory.
将来の方向性
There are several potential future directions for the study of NPEM. One of the most significant areas of research is the development of NPEM-based drugs for the treatment of cancer and other inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of NPEM and its various effects on the body. Finally, more research is needed to determine the safety and toxicity of NPEM, which will be critical in determining its potential applications in medicine.
Conclusion
In conclusion, 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is a chemical compound that has several potential applications in scientific research. Its unique properties make it an excellent candidate for use in various studies, particularly in the areas of cancer research and inflammation. While there are still several areas of research that need to be explored, the potential applications of NPEM in medicine are promising.
合成法
The synthesis of NPEM involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-nitrophenol, 2-phenoxyethanol, and morpholine. The reaction is catalyzed by an acid, and the resulting product is purified using various techniques such as column chromatography.
科学的研究の応用
NPEM has been found to have several potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that NPEM has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NPEM has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)14-18(17)25-13-12-24-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPLEZBMMXDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)

![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)


![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)

